molecular formula C7H10N4O3 B13106218 Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13106218
M. Wt: 198.18 g/mol
InChI Key: LIXYLZLVSGDCQA-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other triazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties.

    5-Amino-1H-1,2,4-triazole-3-carboxylic acid: The precursor used in the synthesis of methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate.

    1H-1,2,3-Triazole: Another triazole derivative with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Biological Activity

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate (referred to as MA-TCA ) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of MA-TCA, supported by relevant data tables and case studies.

Structure and Synthesis

MA-TCA can be synthesized through various methods involving the modification of 1,2,4-triazole derivatives. The general synthetic route involves the acylation of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate followed by methylation processes. The compound's structure includes a triazole ring with an acetamido group at position 5 and a methyl group at position 1, contributing to its unique properties.

Anticancer Activity

MA-TCA has shown promising anticancer activity in various studies. The biological evaluation of triazole derivatives has indicated that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of MA-TCA and Related Compounds

CompoundCell LineIC50 (µM)
This compoundK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
RibavirinK562250
Compound XCCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

The IC50 values indicate that MA-TCA has a significantly lower cytotoxicity compared to ribavirin, suggesting its potential as a more effective agent against leukemia cells.

The mechanism underlying the anticancer activity of MA-TCA appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with MA-TCA leads to an increase in sub-G1 phase cell populations in K562 cells, indicative of apoptotic cell death. Furthermore, it affects the distribution of cells across different phases of the cell cycle:

Table 2: Cell Cycle Distribution Changes Induced by MA-TCA

TreatmentG0 Phase (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control10403020
MA-TCA (7 µM)25551010

These data suggest that MA-TCA effectively induces cell cycle arrest in the G1 phase while promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, MA-TCA exhibits antimicrobial activity against various pathogens. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions.

Table 3: Antimicrobial Efficacy of MA-TCA

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC values demonstrate that MA-TCA is particularly effective against Candida albicans, highlighting its potential utility in treating fungal infections.

Case Studies and Clinical Implications

Several case studies have documented the clinical implications of triazole derivatives similar to MA-TCA. For instance, a study on a series of triazole compounds reported their effectiveness in reducing tumor size in animal models when administered at specific dosages. This aligns with findings from in vitro studies indicating that MA-TCA could serve as a lead compound for further development into anticancer therapies.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 5-acetamido-1-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(6(13)14-3)10-11(7)2/h1-3H3,(H,8,9,10,12)

InChI Key

LIXYLZLVSGDCQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1C)C(=O)OC

Origin of Product

United States

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